Phenylthiohydantoin-DELTA-threonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

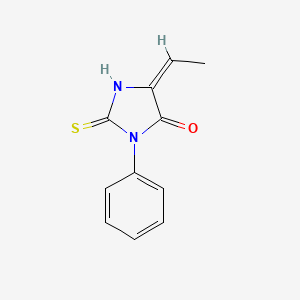

Phenylthiohydantoin-DELTA-threonine is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Key Applications

1. Protein Sequencing via Edman Degradation

Phenylthiohydantoin-DELTA-threonine is primarily utilized in the Edman degradation process, which is a method for sequencing amino acids in proteins. This technique involves the following steps:

- The N-terminal amino acid reacts with phenylisothiocyanate to form a phenylthiohydantoin derivative.

- The derivative is then cleaved and converted into a stable form that can be analyzed using high-performance liquid chromatography (HPLC) .

- This method allows for the identification of the amino acid sequence, which is crucial for understanding protein structure and function.

2. Chiral Separation Studies

Research has demonstrated that phenylthiohydantoin derivatives can be used to study enantioseparation behaviors using supercritical fluid chromatography. This application is significant for distinguishing between different chiral forms of amino acids, which is important in various biochemical processes.

3. Thermodynamic Properties Analysis

Studies have investigated the thermodynamic properties of phenylthiohydantoin derivatives, providing insights into their behavior in various biochemical environments. Such analyses are essential for understanding how these compounds interact within biological systems.

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds used in protein analysis, such as:

| Compound Name | Application Area | Key Features |

|---|---|---|

| Phenylisothiocyanate | Protein sequencing | Forms stable derivatives with amino acids |

| Thiohydantoins | Antitumor activity | Diverse biological activities based on substitution |

| D-amino acid derivatives | Chirality studies | Important for distinguishing between amino acid forms |

Case Study 1: Edman Degradation Efficiency

A study highlighted the efficiency of using this compound in Edman degradation compared to other methods. The results indicated that this compound provided clearer chromatographic profiles and more reliable sequencing data when analyzing complex protein mixtures.

Case Study 2: Chiral Separation

In another study, researchers utilized phenylthiohydantoin derivatives to achieve effective enantioseparation of amino acids. The findings suggested that these derivatives could be employed in developing methods for analyzing chiral compounds in pharmaceuticals and biochemistry.

Propriétés

IUPAC Name |

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYSWGDIVRMEDE-XNWCZRBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421052 |

Source

|

| Record name | PTH-DELTA-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5800-50-0 |

Source

|

| Record name | PTH-DELTA-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.